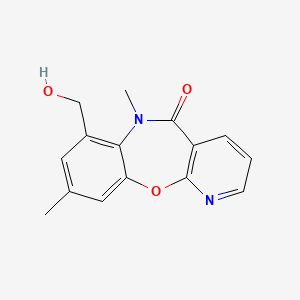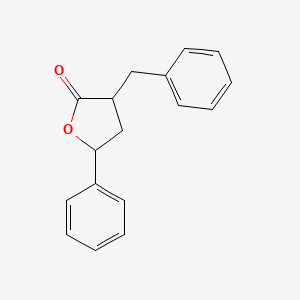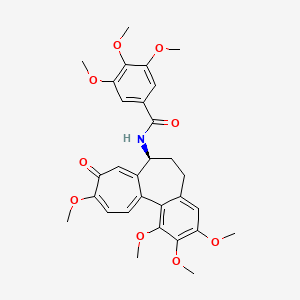
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine is a chemical compound derived from colchicine, a well-known alkaloid. This compound features a 3,4,5-trimethoxybenzoyl group attached to the deacetylated form of colchicine. Colchicine itself is primarily known for its use in treating gout and familial Mediterranean fever due to its ability to inhibit microtubule polymerization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine typically involves the following steps:
Deacetylation of Colchicine: Colchicine is first deacetylated to produce deacetylcolchicine. This can be achieved using hydrolysis under acidic or basic conditions.
Formation of 3,4,5-Trimethoxybenzoyl Chloride: 3,4,5-Trimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Acylation Reaction: Deacetylcolchicine is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the acylation step and advanced purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 3,4,5-trihydroxybenzoyl derivatives.
Reduction: Products include 3,4,5-trimethoxybenzyl alcohol derivatives.
Substitution: Products vary depending on the nucleophile used but can include amine or thiol derivatives.
科学研究应用
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Investigated for potential therapeutic uses, including anti-cancer properties due to its ability to disrupt microtubule function.
作用机制
The mechanism of action of N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine involves its interaction with microtubules. Similar to colchicine, it binds to tubulin, preventing its polymerization into microtubules. This disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The compound’s effects on microtubules make it a valuable tool in studying cell division and as a potential anti-cancer agent.
相似化合物的比较
Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anti-gout properties.
Podophyllotoxin: Another microtubule inhibitor used in the treatment of genital warts.
Combretastatin: A potent microtubule-targeting agent with anti-cancer properties.
Uniqueness
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine is unique due to the presence of the 3,4,5-trimethoxybenzoyl group, which may enhance its binding affinity to tubulin and potentially improve its pharmacological profile compared to colchicine. This modification could lead to differences in its biological activity and therapeutic potential.
属性
CAS 编号 |
86436-39-7 |
|---|---|
分子式 |
C30H33NO9 |
分子量 |
551.6 g/mol |
IUPAC 名称 |
3,4,5-trimethoxy-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide |
InChI |
InChI=1S/C30H33NO9/c1-34-22-11-9-18-19(15-21(22)32)20(10-8-16-12-25(37-4)28(39-6)29(40-7)26(16)18)31-30(33)17-13-23(35-2)27(38-5)24(14-17)36-3/h9,11-15,20H,8,10H2,1-7H3,(H,31,33)/t20-/m0/s1 |
InChI 键 |
YWIKVBNQUVBQEN-FQEVSTJZSA-N |
手性 SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
规范 SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



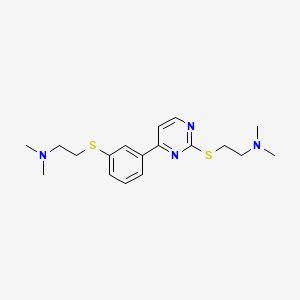
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
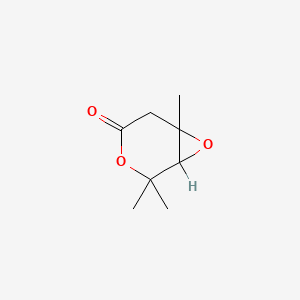

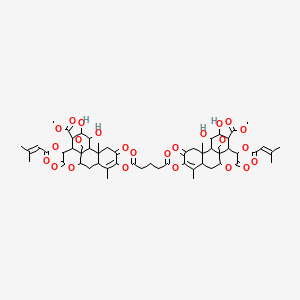
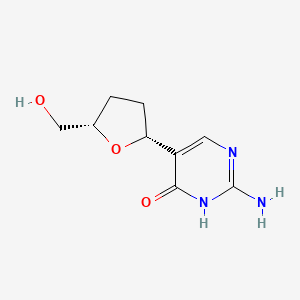
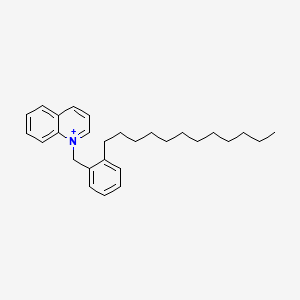
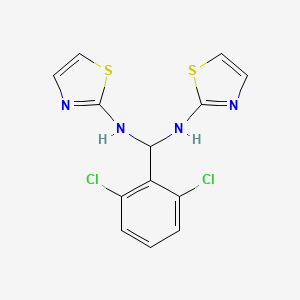
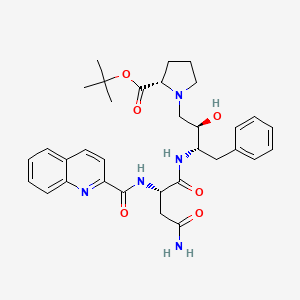

![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
